Clofentezine Metabolite 1
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Overview
Description
Clofentezine Metabolite 1 is a derivative of clofentezine, a selective acaricide primarily used to control mite populations in agricultural settings. Clofentezine itself is known for its low aqueous solubility and moderate persistence in soil systems . The metabolite is formed through the metabolic processes in various organisms and environmental conditions, contributing to the overall efficacy and environmental impact of clofentezine.
Scientific Research Applications
Clofentezine Metabolite 1 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic pathways of acaricides.
Biology: Investigated for its effects on mite populations and its role in resistance management.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new acaricidal formulations and pest control strategies.
Safety and Hazards
Mechanism of Action
Target of Action
Clofentezine, the parent compound of Clofentezine Metabolite 1, is primarily used as a selective insecticide to control mites . Its primary targets are mites, including the eggs and early motile stages .
Mode of Action
Clofentezine functions as a mite growth inhibitor . It interacts with its targets by affecting CHS1 (10), a key component in the growth and development of mites . This interaction results in the inhibition of mite growth, thereby controlling their population .
Biochemical Pathways
It’s known that the parent compound, clofentezine, affects the growth and development pathways of mites
Result of Action
The primary result of Clofentezine’s action is the control of mite populations. By inhibiting mite growth, Clofentezine effectively reduces the number of mites on the plants it is applied to . As a metabolite of Clofentezine, this compound is likely to contribute to this effect.
Action Environment
The action of this compound, like that of its parent compound, can be influenced by environmental factors. . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used. For example, in soil systems, the compound may remain active for longer periods, providing extended control of mites .
Biochemical Analysis
Biochemical Properties
Clofentezine Metabolite 1 plays a significant role in biochemical reactions, particularly in the context of its parent compound’s activity. It interacts with various enzymes and proteins involved in the detoxification and metabolic processes. For instance, enzymes such as cytochrome P450 monooxygenases are known to be involved in the hydroxylation of clofentezine, leading to the formation of this compound . This interaction is crucial for the biotransformation and subsequent excretion of the compound from the organism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In target organisms like mites, it disrupts normal cellular functions, leading to ovicidal and larvicidal effects . In non-target organisms, the impact of this compound can vary, but it generally involves alterations in cellular metabolism and potential cytotoxic effects at higher concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. It binds to and inhibits certain enzymes critical for cellular metabolism and detoxification processes. For example, the inhibition of cytochrome P450 enzymes can lead to the accumulation of toxic intermediates, thereby exerting its toxic effects . Additionally, this compound may interfere with mitochondrial function, leading to disruptions in energy production and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability, but it can degrade under certain conditions, leading to the formation of secondary metabolites . Long-term exposure studies have shown that this compound can cause persistent alterations in cellular function, including changes in gene expression and metabolic activity . These effects are particularly pronounced in in vitro studies, where controlled conditions allow for detailed observation of temporal changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there is a threshold dose beyond which the toxic effects become pronounced, including hepatotoxicity, nephrotoxicity, and potential reproductive toxicity . These findings highlight the importance of dose-dependent studies in understanding the safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and excretion. The compound undergoes hydroxylation and conjugation reactions facilitated by enzymes such as cytochrome P450 and glutathione S-transferases . These metabolic pathways are crucial for the detoxification and elimination of this compound from the organism. Additionally, the compound’s involvement in these pathways can influence metabolic flux and the levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific binding sites . This distribution pattern is important for understanding the compound’s bioavailability and potential sites of action within the organism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can lead to disruptions in mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and potential cellular targets.
Preparation Methods
The synthesis of Clofentezine Metabolite 1 involves several steps, starting from the parent compound, clofentezine. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups to the aromatic rings of clofentezine.
Substitution Reactions: Replacement of chlorine atoms with other functional groups such as methylthio groups.
Industrial production methods for clofentezine and its metabolites often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods include the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Clofentezine Metabolite 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Clofentezine Metabolite 1 can be compared with other similar compounds such as:
Hexythiazox: Another acaricide with a similar mode of action, affecting mite growth and development.
Diflovidazin: A compound with comparable chemical structure and acaricidal properties.
This compound is unique due to its specific metabolic pathways and the resulting chemical properties, which contribute to its effectiveness and environmental behavior.
Properties
IUPAC Name |
2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKXOHAAMDSSSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.